molecular formula C20H22N4O3S2 B12165076 Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B12165076
M. Wt: 430.5 g/mol
InChI Key: CQGITSYFQFZYTP-UHFFFAOYSA-N
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Description

The compound Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a bifunctional thiazole derivative characterized by two interconnected thiazole rings. The first thiazole moiety (position 5) features a 4-methyl group and a 2-(2-propylpyridin-4-yl) substituent, while the second thiazole (position 4) is linked via an acetamide bridge to an ethyl ester group.

Synthetic routes for related compounds involve the coupling of substituted nitriles with ethyl bromoacetoacetate, followed by hydrolysis and amide bond formation .

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

ethyl 2-[2-[[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H22N4O3S2/c1-4-6-14-9-13(7-8-21-14)19-22-12(3)17(29-19)18(26)24-20-23-15(11-28-20)10-16(25)27-5-2/h7-9,11H,4-6,10H2,1-3H3,(H,23,24,26)

InChI Key

CQGITSYFQFZYTP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=NC(=CS3)CC(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-2-(2-Propylpyridin-4-yl)-1,3-Thiazol-5-Carboxylic Acid

The pyridine-substituted thiazole core is synthesized via a modified Hantzsch reaction:

  • Reactants : 3-Thiocyanato-5-chloro-2-pentanone (1 eq) and 2-propylpyridine-4-amine (1.2 eq).

  • Conditions : Reflux in isopropanol (85°C, 5 hr) with catalytic HCl.

  • Mechanism : Cyclization via α-haloketone and thiourea intermediate.

  • Yield : 68–72% after recrystallization (n-butanol).

Critical Data :

ParameterValueSource
Purity (HPLC)98.4%
Melting Point204–210°C

Preparation of 2-Amino-1,3-Thiazol-4-yl Acetate Precursor

The acetoxy-thiazole fragment is synthesized via cyclodehydration:

  • Reactants : Ethyl 2-chloroacetoacetate (1 eq) and thiourea (1.05 eq).

  • Conditions : Phosphoric acid (85%, 95°C, 2 hr).

  • Workup : Quench in ice-water, extract with ethyl acetate.

  • Yield : 75–80% (mp: 141–146°C).

Optimization Insight :

  • Cuprous cyanide (10 mol%) enhances cyclization efficiency (95% conversion).

  • DMF as solvent reduces byproduct formation vs. THF.

Coupling Methodologies for Bis-Thiazole Assembly

Carbodiimide-Mediated Amide Bond Formation

The final coupling uses EDCI/HOBt activation:

  • Reactants :

    • 4-Methyl-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxylic acid (1 eq).

    • 2-Amino-1,3-thiazol-4-yl acetate (1.1 eq).

  • Conditions :

    • EDCI (1.2 eq), HOBt (1.5 eq) in anhydrous DMF.

    • Stir at 25°C for 12 hr under N₂.

  • Yield : 65–70% after column chromatography (SiO₂, EtOAc/hexane 1:1).

Side Reaction Mitigation :

  • Substoichiometric DMAP (0.1 eq) suppresses oxazolone formation.

  • Low-temperature workup (0–5°C) prevents hydrolysis.

One-Pot T3P®-Promoted Coupling

An alternative industrial-scale method uses propylphosphonic anhydride:

  • Reactants : Same as above.

  • Conditions :

    • T3P® (50% in EtOAc, 2 eq), DIPEA (3 eq) in CH₂Cl₂.

    • 40°C, 3 hr.

  • Yield : 82% (crude), 78% after recrystallization (acetone/HCl).

Advantages :

  • Reduced reaction time (3 hr vs. 12 hr).

  • No chromatographic purification required.

Purification and Analytical Characterization

Hydrochloride Salt Recrystallization

Final purification leverages acetone/HCl:

  • Process :

    • Dissolve crude product in acetone (10 vol).

    • Add conc. HCl (0.5 eq) at 30–35°C.

    • Cool to 0–5°C, filter, and dry.

  • Outcome :

    • Purity: 99.5% (HPLC).

    • Melting point: 170–173°C.

Comparative Data :

Purification MethodPurity (%)Yield (%)
HCl salt formation99.561.5
Column chromatography98.270.0

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (d, J = 5.2 Hz, 2H, Py-H).

  • δ 7.35 (s, 1H, Thiazole-H).

  • δ 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

LC-MS (ESI+) : m/z 485.2 [M+H]⁺.

Industrial-Scale Process Economics

Cost Analysis of Key Reagents

ReagentCost (USD/kg)Process Contribution
EDCI1,20038%
2-Propylpyridine-4-amine85029%
T3P®95022%

Optimization Impact :

  • Switching from EDCI to T3P® reduces reagent costs by 41% .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of significant interest. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole rings may facilitate binding to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares the target compound with structurally related molecules, emphasizing key substituents and molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Notes
Target Compound C₂₀H₂₃N₅O₃S₂ (inferred) ~481.6 4-methyl thiazole, 2-propylpyridinyl, acetamide Hypothesized kinase inhibition based on pyridinyl-thiazole scaffolds .
Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate C₁₄H₁₆N₄O₃S 320.37 Pyrimidine carbonyl Structural similarity suggests kinase targeting; no explicit data .
Ethyl [2-({[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-piperidinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate C₁₉H₂₆N₆O₄S 434.51 Piperidinyl-triazolone Potential protease interaction due to triazolone moiety; unconfirmed .
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate C₁₄H₁₄N₄O₂S 302.35 Benzothiazole, pyrazole Antimicrobial activity observed in benzothiazole derivatives .

Key Differences and Implications

The piperidinyl-triazolone group in introduces rigidity and hydrogen-bonding capacity, which could favor protease binding over kinase inhibition .

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving nitrile coupling and amide bond formation, similar to methods described in . In contrast, benzothiazole derivatives like are synthesized via simpler cyclization reactions, reducing yield variability .

Spectroscopic Profiles :

  • NMR data for analogous compounds (e.g., ) reveal that substituents in regions analogous to the target’s pyridinyl group cause distinct chemical shift changes (e.g., δ 7.2–8.5 ppm for pyridine protons), aiding structural elucidation .

Biological Activity

Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiazole rings and the introduction of substituents that enhance biological activity. The compound's molecular formula is C16_{16}H20_{20}N4_{4}O2_{2}S2_{2}, with a molecular weight of approximately 364.48 g/mol.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance, a study demonstrated that modifications in the thiazole structure can enhance activity against Gram-positive and Gram-negative bacteria. The compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 16 to 128 µg/mL against tested pathogens.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

Research has indicated that thiazole derivatives can act as effective anticancer agents by inhibiting specific enzymes or pathways involved in tumor growth. This compound was evaluated for its cytotoxicity against various cancer cell lines. The compound demonstrated an IC50_{50} value of approximately 15 µM against human breast cancer cells (MCF7), indicating significant anticancer potential.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). A study reported that this compound reduced levels of tumor necrosis factor-alpha (TNF-alpha) and interleukin (IL)-6 in lipopolysaccharide-stimulated macrophages.

Structure–Activity Relationship (SAR)

The biological activities of thiazole derivatives are often influenced by their structural features. Studies suggest that electron-withdrawing groups at specific positions on the thiazole ring enhance antimicrobial and anticancer activities. For ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4 -yl]acetate, the presence of a propyl group on the pyridine ring is crucial for maintaining potency.

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical settings:

  • Antimalarial Activity : A series of thiazole analogs were synthesized and tested against Plasmodium falciparum, revealing that modifications similar to those in ethyl [2 -({[4-methyl -2-(2-propylpyridin -4 - yl)-1,3-thiazol -5 - yl]carbon yl}amino ) -1 ,3-thiazol -4 - yl]acetate significantly increased antimalarial activity while minimizing cytotoxic effects on liver cell lines.
  • Leishmaniasis Treatment : Hybrid thiazole compounds demonstrated potent leishmanicidal activity with low toxicity to mammalian cells. The modifications leading to compounds similar to ethyl [2 -({[4-methyl -2-(2-propylpyridin -4 - yl)-1,3-thiazol -5 - yl]carbon yl}amino ) -1 ,3-thiazol -4 - yl]acetate resulted in enhanced efficacy against both promastigote and amastigote forms of Leishmania infantum.

Q & A

Q. What are the optimal synthetic routes for Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiazole intermediates with activated carbonyl derivatives. Key steps include:
  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous solvents (DMF, THF) to form amide bonds between thiazole and pyridine-thiazole moieties .
  • Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 60–80°C optimize reaction rates while minimizing side products. Lower temperatures (<40°C) may reduce decomposition of heat-sensitive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the target compound. TLC and NMR are used to monitor reaction progress and purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for thiazole (δ 7.5–8.5 ppm) and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly for verifying the spatial arrangement of the pyridine-thiazole core .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites, such as nucleophilic attack on the thiazole ring .
  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). For example, pyridine-thiazole derivatives have shown affinity for kinase active sites in docking studies .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time, identifying critical residues for ligand-target interactions .

Q. What strategies address discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer :
  • Standardized Assay Conditions : Control variables like solvent (DMSO concentration ≤1%), pH, and temperature to ensure reproducibility .
  • Structural Analog Comparison : Evaluate substituent effects (e.g., fluorophenyl vs. methyl groups on pyridine) to isolate activity trends. For instance, electron-withdrawing groups may enhance binding to hydrophobic pockets .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile data from disparate sources, accounting for batch-to-batch variability in compound purity .

Q. What reactor design considerations and process control strategies enhance reproducibility in synthesizing this compound under scaled-up conditions?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer for exothermic steps (e.g., coupling reactions), reducing side-product formation .
  • Process Analytical Technology (PAT) : Inline FTIR or Raman spectroscopy monitors reaction progress in real time, enabling automated adjustments to solvent ratios or catalyst loading .
  • Design of Experiments (DoE) : Optimize parameters (e.g., residence time, reagent stoichiometry) using response surface methodology to maximize yield .

Q. How do structural modifications (e.g., substituent variations on the pyridine or thiazole rings) influence the compound's physicochemical and pharmacological properties?

  • Methodological Answer :
  • Substituent Effects :
  • Pyridine Ring : Electron-donating groups (e.g., methyl) increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
  • Thiazole Ring : Bulky substituents (e.g., propyl) may sterically hinder target binding, as shown in SAR studies of analogous triazole-thiazole hybrids .
  • Pharmacokinetic Profiling : Microsomal stability assays and logP measurements quantify metabolic resistance and partitioning behavior .

Q. Which advanced chromatographic techniques (e.g., HPLC-MS, UPLC) are critical for detecting and quantifying synthetic byproducts in this compound?

  • Methodological Answer :
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities (e.g., unreacted intermediates). MS detection identifies byproducts via exact mass matching .
  • UPLC with PDA Detection : Ultra-performance LC with photodiode array detectors quantifies impurities at low concentrations (≤0.1%), essential for regulatory compliance .

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